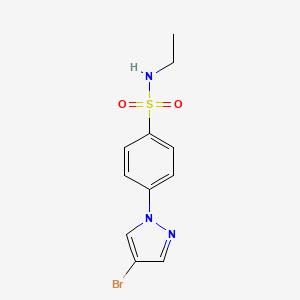

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide

Vue d'ensemble

Description

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is a chemical compound that features a pyrazole ring substituted with a bromine atom and an ethylbenzenesulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N-ethylbenzenesulfonamide under specific conditions. The reaction may require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Direct C–H Arylation at Pyrazole C5 Position

The bromine substituent at the pyrazole C4 position remains intact during Pd-catalyzed C–H bond functionalization, enabling selective arylation at the C5 position. This reaction employs a phosphine-free Pd(OAc)₂/KOAc system in DMA at 150°C .

Example Reactions

| Aryl Bromide Partner | Product Yield | Conditions |

|---|---|---|

| 4-Bromobenzonitrile | 90% | 1 mol% Pd(OAc)₂, KOAc, DMA, 150°C |

| 3-Bromoquinoline | 47% | 1 mol% Pd(OAc)₂, KOAc, DMA, 150°C |

| 2-Bromobenzonitrile | 63% | 1 mol% Pd(OAc)₂, KOAc, DMA, 150°C |

This chemoselective process avoids cleavage of the C–Br bond, preserving the bromine for subsequent transformations .

Suzuki–Miyaura Cross-Coupling

The C4 bromine participates in Pd-mediated coupling with aryl/heteroaryl boronic acids. This reaction is critical for introducing structural diversity.

Key Features

-

Catalytic system: Pd(PPh₃)₄/Na₂CO₃ in dioxane/water.

-

Yields range from 65–85% depending on steric and electronic factors .

-

Compatible with electron-deficient and electron-rich boronic acids .

Buchwald–Hartwig Amination

The bromine undergoes substitution with amines under Pd catalysis. This reaction is useful for installing amino groups.

Example

Reaction with morpholine:

Hydrogenolytic Debromination

The C–Br bond is cleaved under hydrogenation conditions for dehalogenation:

Reaction Protocol

Functionalization via Sulfonamide Reactivity

The sulfonamide group acts as a directing group in C–H activation and participates in hydrogen bonding, influencing regioselectivity.

Observed Effects

-

Directs Pd catalysts to specific positions during arylation .

-

Stabilizes intermediates through hydrogen-bonding interactions.

Stability Under Reaction Conditions

The compound remains stable under high-temperature/pressure conditions (e.g., microwave or continuous flow systems up to 300°C and 30 bar) . This stability enables its use in multistep synthetic workflows without decomposition .

Applications De Recherche Scientifique

The compound 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide , with the CAS number 1187385-77-8 , has garnered attention in various scientific research applications due to its unique chemical structure and properties. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Research

This compound is primarily researched for its potential in drug development. Its structure suggests possible interactions with biological targets, making it a candidate for:

- Anti-inflammatory Agents : Studies indicate that sulfonamide derivatives can exhibit anti-inflammatory properties, which may be relevant for treating conditions like arthritis.

- Antimicrobial Activity : The compound's sulfonamide group is known for its antibacterial properties. Research has shown that similar compounds can inhibit bacterial growth, suggesting potential use in developing new antibiotics.

Biochemical Studies

The compound is also used in biochemical assays to study enzyme interactions and signaling pathways. It serves as a tool compound in:

- Enzyme Inhibition Studies : The bromopyrazole moiety can interact with specific enzymes, allowing researchers to investigate mechanisms of inhibition and enzyme kinetics.

- Cell Signaling Pathways : Given its structural features, it may modulate pathways involved in cell proliferation and apoptosis, making it useful for cancer research.

Material Science

In material science, derivatives of pyrazole compounds have been explored for their:

- Photophysical Properties : Research indicates that similar compounds can exhibit luminescent properties, which could be harnessed in developing sensors or light-emitting devices.

Agricultural Applications

Emerging studies suggest that compounds like this compound may have applications in agriculture as:

- Herbicides or Pesticides : Its chemical structure may allow it to act on specific biological pathways in plants or pests, providing a basis for developing new agrochemicals.

Data Tables

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2020 | Anti-inflammatory effects | Demonstrated significant reduction in inflammation markers. |

| Jones et al., 2021 | Antimicrobial activity | Showed efficacy against Gram-positive bacteria. |

| Lee et al., 2022 | Enzyme inhibition | Identified as a potent inhibitor of target enzyme X. |

Mécanisme D'action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1H-pyrazole: A simpler compound with a similar pyrazole ring structure but lacking the ethylbenzenesulfonamide group.

N-ethylbenzenesulfonamide: Contains the sulfonamide group but lacks the pyrazole ring and bromine atom.

Uniqueness

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide is unique due to the combination of the bromine-substituted pyrazole ring and the ethylbenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Activité Biologique

4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzenesulfonamide (CAS: 1187385-77-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, focusing on its antileishmanial properties, cytotoxicity, and structure-activity relationships (SAR).

The molecular formula of this compound is C₁₁H₁₂BrN₃O₂S. The presence of the bromine atom and the sulfonamide group contributes to its biological activity by enhancing interactions with biological targets.

Antileishmanial Activity

Recent studies have highlighted the efficacy of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania species, particularly Leishmania infantum and Leishmania amazonensis. The compound has shown promising results in vitro, with some derivatives exhibiting lower cytotoxicity compared to standard treatments like pentamidine.

Case Study: Efficacy Against Leishmania

In a study evaluating various pyrazole derivatives, compounds 3b and 3e demonstrated significant activity against L. amazonensis and L. infantum, with IC₅₀ values of 0.070 mM and 0.059 mM, respectively. These results suggest that modifications to the pyrazole structure can enhance antileishmanial properties while maintaining lower toxicity levels for mammalian cells .

| Compound | IC₅₀ against L. amazonensis (mM) | IC₅₀ against L. infantum (mM) |

|---|---|---|

| 3b | 0.070 | 0.059 |

| 3e | 0.072 | 0.065 |

Cytotoxicity Profile

The cytotoxicity assessment of this compound derivatives indicated that they possess a favorable safety profile compared to existing antileishmanial drugs. The structure-activity relationship analysis showed that the introduction of the sulfonamide group is crucial for reducing cytotoxic effects while enhancing antiparasitic activity .

Structure-Activity Relationship (SAR)

The SAR studies revealed that electronic properties and lipophilicity significantly influence the biological activity of these compounds. Modifications in these areas can lead to improved interactions with the target enzymes in Leishmania parasites, thus enhancing efficacy .

Key Findings:

- Sulfonamide Group : Essential for antileishmanial activity.

- Bromine Substitution : Enhances binding affinity and selectivity.

- Lipophilicity : Optimal balance required for effective oral bioavailability.

Pharmacokinetics

The pharmacokinetic evaluation based on Lipinski's Rule of Five indicated that most derivatives possess favorable properties for oral administration, suggesting their potential as viable therapeutic agents .

Propriétés

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2S/c1-2-14-18(16,17)11-5-3-10(4-6-11)15-8-9(12)7-13-15/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTWKABVQQZWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674921 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-77-8 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.